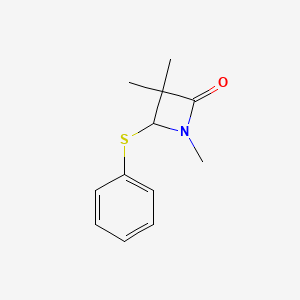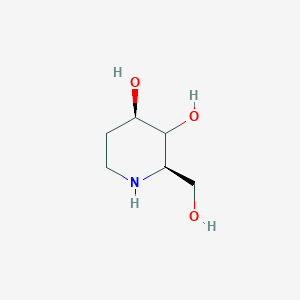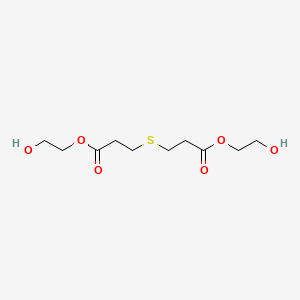
Bis(2-hydroxyethyl) 3,3'-sulfanediyldipropanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bis(2-hydroxyethyl) 3,3’-sulfanediyldipropanoate is an organic compound with the molecular formula C10H18O6S2. It is a diester derived from the reaction of 3,3’-thiodipropionic acid and ethylene glycol. This compound is known for its applications in various fields, including polymer chemistry and materials science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Bis(2-hydroxyethyl) 3,3’-sulfanediyldipropanoate typically involves the esterification of 3,3’-thiodipropionic acid with ethylene glycol. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is heated under reflux conditions to facilitate the formation of the ester bond. The product is then purified through distillation or recrystallization.
Industrial Production Methods
In industrial settings, the production of Bis(2-hydroxyethyl) 3,3’-sulfanediyldipropanoate can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and higher yields. The use of high-purity starting materials and efficient purification techniques ensures the production of a high-quality product suitable for various applications.
Analyse Des Réactions Chimiques
Types of Reactions
Bis(2-hydroxyethyl) 3,3’-sulfanediyldipropanoate can undergo several types of chemical reactions, including:
Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: The ester groups can be reduced to alcohols using reducing agents such as lithium aluminum hydride.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride or sodium borohydride are commonly used reducing agents.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Corresponding alcohols.
Substitution: Various esters and ethers depending on the nucleophile used.
Applications De Recherche Scientifique
Bis(2-hydroxyethyl) 3,3’-sulfanediyldipropanoate has several applications in scientific research:
Polymer Chemistry: It is used as a monomer in the synthesis of biodegradable polyesters.
Materials Science: It is employed in the development of novel materials with enhanced mechanical properties.
Biology and Medicine: The compound is investigated for its potential use in drug delivery systems and as a building block for bioactive molecules.
Industry: It is used in the production of coatings, adhesives, and plasticizers.
Mécanisme D'action
The mechanism of action of Bis(2-hydroxyethyl) 3,3’-sulfanediyldipropanoate involves its ability to form ester bonds and participate in various chemical reactions. The hydroxyl groups and sulfur atom in the molecule play a crucial role in its reactivity. The compound can interact with other molecules through hydrogen bonding, nucleophilic substitution, and oxidation-reduction reactions, making it a versatile building block in synthetic chemistry.
Comparaison Avec Des Composés Similaires
Similar Compounds
Bis(2-hydroxyethyl) terephthalate: Another diester used in the production of polyesters.
Bis(2-hydroxyethyl) disulfide: Similar in structure but contains a disulfide bond instead of a thioether bond.
Bis(2-hydroxyethyl) adipate: A diester used in the synthesis of polyurethanes and plasticizers.
Uniqueness
Bis(2-hydroxyethyl) 3,3’-sulfanediyldipropanoate is unique due to the presence of the thioether linkage, which imparts distinct chemical and physical properties. This linkage provides enhanced stability and reactivity compared to similar compounds with different functional groups.
Propriétés
Numéro CAS |
3789-39-7 |
|---|---|
Formule moléculaire |
C10H18O6S |
Poids moléculaire |
266.31 g/mol |
Nom IUPAC |
2-hydroxyethyl 3-[3-(2-hydroxyethoxy)-3-oxopropyl]sulfanylpropanoate |
InChI |
InChI=1S/C10H18O6S/c11-3-5-15-9(13)1-7-17-8-2-10(14)16-6-4-12/h11-12H,1-8H2 |
Clé InChI |
FFRXKNAFQFRQDJ-UHFFFAOYSA-N |
SMILES canonique |
C(CSCCC(=O)OCCO)C(=O)OCCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![S-[(3,4-Dimethylphenyl)methyl]-L-cysteine](/img/structure/B14127412.png)
![2,5,8,11,18,21,24,27,30,33,36-undecaoxatricyclo[35.4.0.012,17]hentetraconta-1(41),12,14,16,37,39-hexaene](/img/structure/B14127424.png)
![1-Chloro-4-[1-(4-chlorophenoxy)-2-(methanesulfonyl)ethyl]benzene](/img/structure/B14127431.png)
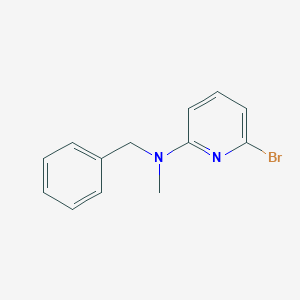
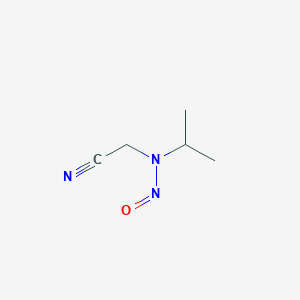
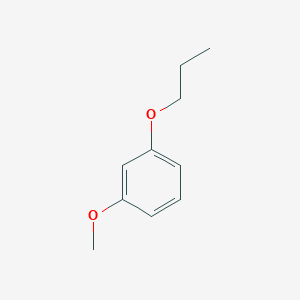
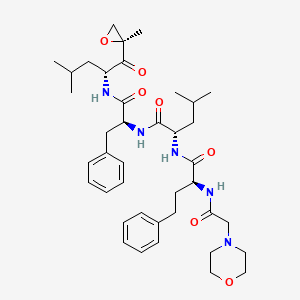
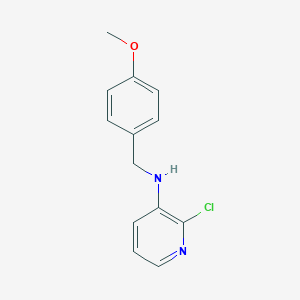
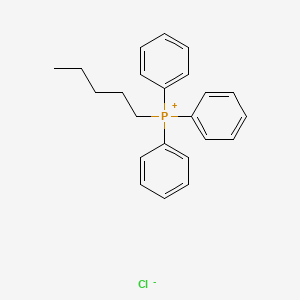
![4-(3,5-dimethoxyphenyl)-1-(furan-2-ylmethyl)-4,5-dihydro-1H-pyrazolo[3,4-b]pyridin-6-ol](/img/structure/B14127463.png)

